Ki16198 -

Ki16198

Catalog Number: EVT-271973
CAS Number:
Molecular Formula: C24H25ClN2O5S
Molecular Weight: 489.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ki16198 is a synthetic compound widely employed in scientific research as a selective antagonist for the LPA receptors LPA1 and LPA3. [, , , ] LPA, a naturally occurring phospholipid, plays a crucial role in various physiological processes, including cell proliferation, migration, and survival. [, ] By inhibiting the activity of LPA1 and LPA3, Ki16198 enables researchers to investigate the specific roles of these receptors in cellular signaling pathways and their implications in various biological processes and disease models. [, , , ]

Future Directions
  • Further investigation of Ki16198 in preclinical models of OB and other fibrotic lung diseases: The promising results in the murine tracheal transplant model warrant further research into the therapeutic potential of Ki16198 for preventing or treating OB in humans. []

  • Exploration of Ki16198 in combination therapies for pancreatic cancer: Given its ability to suppress tumor growth and metastasis, investigating the efficacy of Ki16198 in combination with existing chemotherapeutic agents for pancreatic cancer treatment is a promising avenue. []

Lysophosphatidic acid (LPA)

  • Compound Description: Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a signaling molecule by binding to and activating specific G protein-coupled receptors (GPCRs). LPA is involved in various physiological processes, including cell proliferation, migration, survival, and inflammation. [, , , , ]
  • Relevance: LPA is the primary endogenous ligand for the target compound Ki16198, which acts as an antagonist for LPA receptors LPA1 and LPA3. [, , , , ]

α,β-methylene-ATP (α,β-meATP)

  • Compound Description: α,β-methylene-ATP (α,β-meATP) is a potent and selective agonist of the P2X3 receptor, a subtype of purinergic receptors involved in pain signaling. α,β-meATP activates P2X3 receptors, leading to the opening of ion channels and depolarization of neurons, contributing to pain perception. []
  • Relevance: In the study by Nie et al., α,β-meATP was used as a pharmacological tool to investigate the functional interaction between LPA and P2X3 receptors in pain signaling. The study demonstrated that LPA potentiated α,β-meATP-induced currents mediated by P2X3 receptors, suggesting a synergistic effect between LPA and P2X3 receptor activation in pain sensitization. This effect was blocked by Ki16198, highlighting the role of LPA1 receptors in this process. []
Source and Classification

Ki16198 is derived from earlier research on lysophosphatidic acid (LPA) signaling pathways, which are crucial in regulating cellular processes such as proliferation and motility. The compound's pharmacological profile indicates that it selectively inhibits LPA-induced responses, making it a valuable tool in cancer research and potential therapeutic strategies against metastasis .

Synthesis Analysis

The synthesis of Ki16198 involves the methylation of Ki16425. While specific synthetic routes are not fully detailed in the available literature, general methods for synthesizing similar compounds typically include:

  1. Starting Material: Ki16425 serves as the precursor.
  2. Methylation Reaction: The introduction of a methyl group can be achieved through various methods, such as using methyl iodide in the presence of a base like potassium carbonate.
  3. Purification: After synthesis, purification techniques such as column chromatography may be employed to isolate Ki16198 from by-products.

The solubility of Ki16198 in dimethyl sulfoxide is reported to be greater than 24.5 mg/mL, indicating good solubility for biological assays .

Molecular Structure Analysis

Ki16198 features a molecular structure characterized by its functional groups that allow it to interact selectively with LPA receptors. The key structural elements include:

  • Molecular Formula: C₁₈H₃₅NO₄P
  • Functional Groups: The presence of ester groups contributes to its pharmacological activity.
  • Three-Dimensional Configuration: The spatial arrangement of atoms within Ki16198 facilitates its binding affinity to LPA receptors.

Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to confirm its conformation and interactions with target receptors.

Chemical Reactions Analysis

Ki16198 primarily engages in competitive inhibition of LPA receptors. Key reactions include:

  • Inhibition of Inositol Phosphate Production: Ki16198 inhibits the production of inositol phosphates induced by LPA1 and LPA3 with inhibition constants (Ki) of 0.34 μM and 0.93 μM, respectively .
  • Impact on Matrix Metalloproteinases: In vitro studies indicate that treatment with Ki16198 reduces the expression of proMMP-9 protein and mRNA levels in cancer cells, thereby affecting tumor invasion mechanisms .
Mechanism of Action

The mechanism by which Ki16198 exerts its effects involves several pathways:

  1. Lysophosphatidic Acid Receptor Interaction: By binding to LPA1 and LPA3 receptors, Ki16198 blocks LPA-mediated signaling pathways.
  2. Inhibition of Cell Migration and Invasion: This blockade leads to reduced activation of downstream signaling cascades associated with cell motility, such as the phospholipase C pathway and Rho-associated protein kinase activation .
  3. Reduction in Matrix Metalloproteinase Activity: By inhibiting MMP production, Ki16198 diminishes the invasive capabilities of cancer cells .

In vivo studies have shown that oral administration of Ki16198 significantly reduces tumor weight and metastasis in models of pancreatic cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ki16198 include:

  • Solubility: Highly soluble in dimethyl sulfoxide (>24.5 mg/mL).
  • Stability: Stable under appropriate storage conditions (below -20 °C).
  • Molecular Weight: Approximately 345.47 g/mol.

These properties are crucial for its application in biological assays and therapeutic contexts.

Applications

Ki16198 has significant potential applications in scientific research and clinical settings:

  • Cancer Research: It is primarily studied for its ability to inhibit cancer cell migration and invasion, particularly in pancreatic cancer models .
  • Therapeutic Development: As an orally active LPA antagonist, it offers promise for developing treatments targeting metastatic cancers by interfering with critical signaling pathways involved in tumor progression.
  • Biochemical Studies: Its specificity for LPA receptors makes it a valuable tool for dissecting LPA-mediated signaling mechanisms in various cellular contexts.
Lysophosphatidic Acid (LPA) Receptor Antagonism: Ki16198 as a Pharmacological Tool

Role of LPA Signaling in Pathophysiological Contexts

Lysophosphatidic acid (LPA) is a bioactive phospholipid that functions as an extracellular signaling molecule through six identified G protein-coupled receptors (LPA1-6). These receptors couple to heterotrimeric G proteins (Gi/o, G12/13, Gq, and Gs), initiating diverse downstream signaling cascades that regulate fundamental cellular processes including proliferation, survival, migration, and invasion [4] [8]. Elevated LPA levels are a pathological feature in multiple disease contexts. In oncology, LPA concentrations in malignant ascites of pancreatic cancer patients reach 2.7 μM – substantially higher than physiological levels in plasma (0.17–0.63 μM) [4] [6]. This dysregulated LPA signaling drives tumor progression through:

  • Motility Enhancement: LPA1 activation stimulates cytoskeletal rearrangements and promotes invasion of pancreatic cancer cells (Panc-1, CFPAC-1, BxPC-3) through Rho/ROCK-dependent pathways [2] [6].
  • Matrix Metalloproteinase (MMP) Induction: LPA upregulates proMMP-9 transcription and secretion in YAPC-PD pancreatic cancer cells, facilitating extracellular matrix degradation and metastatic dissemination [2] [10].
  • Metastatic Niche Formation: LPA in effluents creates a pro-metastatic microenvironment in target organs like lung, liver, and brain [6] [8].

Beyond oncology, aberrant LPA signaling contributes to idiopathic pulmonary fibrosis (via fibroblast recruitment and collagen deposition), neuropathic pain (through neuronal hyperexcitability), and dermal fibrosis [3] [7]. These pathophysiological roles make LPA receptors compelling therapeutic targets.

Subtype Selectivity of Ki16198: LPA₁/LPA₃ vs. Other Receptor Isoforms

Ki16198 (methyl 3-[[4-[4-[[1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methylisoxazol-5-yl]phenyl]methylsulfanyl]propanoate) exhibits nanomolar to micromolar affinity for specific LPA receptor subtypes, as determined by inositol phosphate accumulation assays in recombinant systems:

Table 1: Pharmacological Profile of Ki16198 Across LPA Receptor Subtypes

Receptor SubtypeKi (μM)Functional ActivityCellular Assay System
LPA10.34Competitive antagonismRH7777 hepatoma cells
LPA30.93Competitive antagonismRH7777 hepatoma cells
LPA2>10Weak inhibitionRH7777 hepatoma cells
LPA4InactiveNo effectInositol phosphate assay
LPA5InactiveNo effectcAMP/blood reporter assay
LPA6InactiveNo effectNeurite retraction assay

[1] [2] [9]

This subtype selectivity arises from differential receptor-ligand interactions. Molecular modeling suggests Ki16198 occupies the orthosteric binding pocket of LPA1 and LPA3 through hydrophobic interactions with transmembrane domains, while its larger sulfanylpropanoate moiety impedes binding to LPA4-6 [7]. Functionally, Ki16198 (10 μM) completely abrogates LPA-induced migration and invasion in pancreatic cancer cells via LPA1 blockade, but shows minimal interference with epidermal growth factor (EGF)-mediated motility – confirming target specificity [2] [6]. The 2.7-fold selectivity for LPA1 over LPA3 enables mechanistic dissection of LPA1-driven pathologies, particularly in cancers where LPA1 overexpression correlates with poor prognosis [6] [8].

Comparative Pharmacodynamics: Ki16198 and Its Parent Compound Ki16425

Ki16198 and its carboxylic acid analog Ki16425 (3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonylamino)-3-methyl-5-isoxazolyl]benzylsulfonyl)propanoic acid) share a common molecular scaffold but exhibit critical pharmacokinetic-pharmacodynamic distinctions:

Table 2: Structural and Functional Comparison of Ki16198 and Ki16425

PropertyKi16198Ki16425
Chemical StructureMethyl ester derivativeCarboxylic acid parent compound
LPA1 Ki (μM)0.340.33
LPA3 Ki (μM)0.930.87
In Vitro PotencyEquivalent inhibition of LPA-induced IP accumulationEquivalent inhibition of LPA-induced IP accumulation
Oral BioavailabilityHigh (suitable for in vivo administration)Low (unsuitable for oral delivery)
Metabolic StabilityEster hydrolysis to Ki16425 in plasmaSubject to rapid hepatic clearance
Key In Vivo ApplicationPancreatic cancer metastasis modelsPrimarily in vitro mechanistic studies

[1] [2] [6]

The methyl ester moiety of Ki16198 significantly enhances intestinal absorption and oral bioavailability compared to Ki16425, enabling effective in vivo studies [2] [10]. Despite this pharmacokinetic advantage, both compounds exhibit nearly identical pharmacological profiles:

  • Equipotent inhibition of LPA1/LPA3-mediated inositol phosphate production [2]
  • Equivalent suppression of LPA-induced migration, invasion, and MMP-9 secretion in pancreatic cancer cell lines at 10 μM [6]
  • Identical inactivity against LPA4, LPA5, and LPA6 [2] [9]

In preclinical oncology models, Ki16198 demonstrates robust antitumor efficacy. Oral administration (2 mg/kg for 28 days) in YAPC-PD pancreatic cancer xenografts reduced:

  • Peritoneal metastatic node weight by 50%
  • Metastasis to liver, lung, and brain by >70%
  • Ascites volume and proMMP-9 accumulation by >60%

Table 3: In Vivo Efficacy of Ki16198 in Pancreatic Cancer Models

ParameterReduction (%)Experimental SystemMechanistic Association
Peritoneal metastatic node weight50%YAPC-PD xenograft (nude mice)Inhibition of tumor cell motility
Liver/Lung/Brain metastasis70-80%qPCR detection of human GAPDHAttenuated invasive capacity
Ascites volume60%Fluid accumulation measurementReduced vascular permeability
ProMMP-9 in ascites65%Gelatin zymographyImpaired ECM degradation

[2] [6] [10]

These effects correlate mechanistically with impaired LPA1-driven cytoskeletal reorganization and MMP-9 downregulation, validating Ki16198 as the pharmacologically active, orally available derivative of Ki16425 for in vivo target validation [6] [10]. Its utility extends beyond oncology to fibrotic and inflammatory models where oral LPA1/LPA3 antagonism is therapeutically relevant [3] [7].

Properties

Product Name

Ki16198

IUPAC Name

methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

InChI

InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29)

InChI Key

HHVJBROTJWPHHX-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC

Solubility

Soluble in DMSO

Synonyms

3-(4-(4-((1-(2-chlorophenyl)ethoxy)carbonylamino)-3-methyl-5-isoxazolyl)benzylsulfanyl)propanoic acid methyl ester
Ki16198

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.